N-Benzyl-N-ethyl-m-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-17(13-15-9-5-4-6-10-15)16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACAIAQHPLINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059501 | |
| Record name | N-Benzyl-N-ethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-94-8 | |
| Record name | N-Ethyl-N-(3-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyl-N-ethyl-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-benzyl-m-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8089 | |
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| Record name | Benzenemethanamine, N-ethyl-N-(3-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzyl-N-ethyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-ethyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-BENZYL-N-ETHYL-M-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK3LC8CT3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for N Benzyl N Ethyl M Toluidine and Its Precursors
Classical Synthetic Approaches for N-Benzyl-N-ethyl-m-toluidine
Traditional methods for synthesizing this compound typically involve a stepwise approach, focusing on the sequential alkylation of an m-toluidine (B57737) base. These routes are well-established and are generally categorized by the order in which the ethyl and benzyl (B1604629) groups are introduced.
Alkylation Strategies for N-Ethyl-m-toluidine Precursors
One common pathway begins with the synthesis of the N-ethyl-m-toluidine precursor. This secondary amine is typically prepared by the direct N-alkylation of m-toluidine. A well-documented method involves reacting m-toluidine with an ethylating agent such as ethyl bromide. orgsyn.org The reaction can be carried out over several days in a sealed container, sometimes with gradual warming to complete the alkylation. orgsyn.org Other alkylating agents, such as ethyl p-toluenesulfonate, have also been used for this transformation. orgsyn.org
Once the N-ethyl-m-toluidine is synthesized and purified, the final step is the introduction of the benzyl group. This is achieved through a second N-alkylation reaction, typically by reacting the N-ethyl-m-toluidine with a benzyl halide, such as benzyl chloride or benzyl bromide, to yield the final this compound product.
Reductive Amination Pathways for N-Benzyl-m-toluidine Intermediates
An alternative classical approach involves forming the N-Benzyl-m-toluidine intermediate first. This is often accomplished via reductive amination, a powerful method for forming carbon-nitrogen bonds. researchgate.netresearchgate.net The process typically involves two main steps performed sequentially in the same reaction vessel. bu.edu
First, m-toluidine is reacted with benzaldehyde (B42025). This condensation reaction forms an imine intermediate, N-benzylidene-m-toluidine. oup.com In the second step, a reducing agent is added to the reaction mixture to reduce the imine to the corresponding secondary amine, N-Benzyl-m-toluidine. bu.eduacs.org Sodium borohydride is a commonly used reducing agent for this transformation. researchgate.netacs.org The N-Benzyl-m-toluidine intermediate is then isolated and subsequently ethylated, using an ethyl halide, to produce this compound.
| Method | Precursor/Intermediate | Key Reaction | Typical Reagents |
| Alkylation Strategy | N-Ethyl-m-toluidine | N-Ethylation of m-toluidine, followed by N-Benzylation. | m-Toluidine, Ethyl Bromide, Benzyl Chloride |
| Reductive Amination | N-Benzyl-m-toluidine | Condensation of m-toluidine and benzaldehyde, followed by reduction and N-Ethylation. | m-Toluidine, Benzaldehyde, Sodium Borohydride, Ethyl Bromide |
Modern Synthetic Innovations for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and atom-economical methods for N-alkylation. These innovations are applicable to the synthesis of this compound and focus on the use of advanced catalytic systems and process technologies.
Catalytic Reaction Systems in N-Alkylation
Modern N-alkylation often utilizes transition metal catalysts in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This approach allows for the use of alcohols as alkylating agents, which are generally less toxic and more environmentally friendly than alkyl halides. nih.gov In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. researchgate.net
For the synthesis of this compound, this could involve the reaction of m-toluidine with ethanol and benzyl alcohol in the presence of a suitable catalyst. Various catalyst systems based on earth-abundant metals like manganese nih.gov as well as precious metals like iridium and ruthenium have proven effective for the N-alkylation of amines with alcohols. researchgate.netnih.gov
| Catalyst Type | Metal Center | Application in N-Alkylation | Key Advantage |
| Pincer Complex | Manganese (Mn) | Selective monoalkylation of anilines with alcohols. nih.gov | Uses an earth-abundant, inexpensive metal. |
| NHC Complex | Iridium (Ir) | N-alkylation of amines with alcohols. researchgate.netnih.gov | High catalytic activity under mild conditions. |
| NHC Complex | Ruthenium (Ru) | N-alkylation of amines with alcohols. nih.gov | Effective for a broad range of substrates. |
Continuous-Flow Synthesis Methodologies
Continuous-flow chemistry offers a significant departure from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors, where the reaction occurs. tue.nlrsc.org This technology provides several advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. mdpi.comnih.gov
A hypothetical continuous-flow synthesis of this compound could involve pumping a stream of N-ethyl-m-toluidine (or m-toluidine), an alkylating agent like benzyl alcohol, and a dissolved catalyst through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst. tue.nl The product stream would exit the reactor continuously and could be directed to an in-line purification module. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity in a shorter amount of time compared to batch synthesis. tue.nl
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. yale.edusigmaaldrich.commsu.edu Several of these principles are highly relevant to the synthesis of this compound.
Prevention : It is better to prevent waste than to treat it after it has been created. yale.edusigmaaldrich.com Catalytic "borrowing hydrogen" methods are inherently waste-preventive as they avoid the co-production of salt byproducts associated with using alkyl halides. researchgate.net
Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edusigmaaldrich.com The "borrowing hydrogen" strategy exhibits high atom economy because the only byproduct is water. researchgate.net In contrast, using alkyl halides results in the formation of halide salts, lowering the atom economy.
Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. yale.edusigmaaldrich.com Using alcohols as alkylating agents instead of reactive and toxic alkyl halides aligns with this principle. nih.gov
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.eduskpharmteco.com Some reductive aminations and catalytic reactions can be performed under solvent-free conditions, significantly reducing waste and environmental impact. researchgate.netresearchgate.netacs.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edu The shift from classical alkylation methods, which require stoichiometric amounts of base, to modern catalytic systems is a clear application of this principle. nih.govnih.gov
Reduce Derivatives : Unnecessary derivatization should be minimized or avoided because such steps require additional reagents and can generate waste. yale.edusigmaaldrich.com One-pot procedures, such as direct reductive amination, help to avoid the isolation of intermediates, thereby reducing the number of synthetic steps and potential for waste generation. bu.edunih.gov
By integrating these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible.
Eco-Friendly Solvents and Reagents
The development of green synthetic methods for N-alkylation of aromatic amines has centered on replacing toxic organic solvents and hazardous reagents with more sustainable alternatives. The borrowing hydrogen (BH) or hydrogen autotransfer (HT) strategy is a prominent example of a green approach, where alcohols serve as alkylating agents, and water is the only byproduct, leading to high atom economy. nih.gov
Recent research has highlighted the use of various catalytic systems that operate under mild and environmentally friendly conditions. For instance, a commercially available Ruthenium complex has been shown to effectively catalyze the N-alkylation of a wide range of aromatic primary amines with various primary alcohols. nih.gov This methodology allows for the selective synthesis of secondary amines in high yields. While a direct synthesis of this compound is not explicitly detailed, the principles can be applied to a sequential or one-pot synthesis from m-toluidine.
Another approach involves the use of chromium-based catalysts for the N-alkylation of amines by alcohols. Studies have shown that electron-deficient anilines react faster, which could be a consideration when planning the synthesis of this compound. uni-bayreuth.de
Ionic liquids have also been explored as green solvents for the selective N-alkylation of anilines. These solvents offer advantages such as low vapor pressure and high thermal stability, and they can facilitate high selectivity for mono-alkylation, which could be a useful step in the sequential synthesis of the target compound. rsc.org Furthermore, propylene carbonate has been identified as a green solvent and reagent for N-alkylation, avoiding the need for genotoxic alkyl halides. mdpi.com
The following table summarizes various eco-friendly approaches applicable to the synthesis of N-alkylanilines, which could be adapted for this compound.
| Catalyst System | Alkylating Agent | Solvent | Key Advantages |
| Ruthenium complex | Alcohols | Toluene (B28343) | Mild conditions, high yields for secondary amines |
| Chromium complex | Alcohols | Not specified | Effective for anilines, particularly electron-deficient ones |
| None | Alkyl halides | Ionic Liquids | High selectivity for mono-alkylation, green solvent |
| None | Propylene Carbonate | Propylene Carbonate | Avoids genotoxic reagents, green solvent |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.
The synthesis of unsymmetrical tertiary amines, such as this compound, from a primary amine (m-toluidine) and two different alcohols (benzyl alcohol and ethanol) can be achieved with high atom economy using a one-pot approach. A simple CuAlOx–HT catalyst has been reported for the amination of two different alcohols with primary amines, offering a direct route to unsymmetrical tertiary amines. rsc.org This method is highly desirable as it minimizes waste by incorporating all atoms from the reactants into the final product, with water being the only byproduct.
The optimization of reaction efficiency involves several factors, including the choice of catalyst, solvent, temperature, and reaction time. For the hydrogenation of p-toluidine (B81030), a related compound, studies have shown that parameters such as catalyst loading and the use of alkali additives can significantly influence the reaction rates and product distribution. researchgate.net
Palladium-catalyzed allylic C–H amination has been demonstrated as a method to furnish tertiary amines with excellent regio- and stereo-selectivity. While this specific reaction is for allylic amines, the underlying principle of catalyst-controlled selective C-N bond formation is relevant to optimizing the synthesis of complex amines like this compound. nih.gov
The table below presents a comparative analysis of different synthetic strategies in terms of their potential atom economy for the synthesis of this compound.
| Synthetic Strategy | Reactants | Byproducts | Theoretical Atom Economy |
| One-pot amination with two alcohols | m-Toluidine, Benzyl alcohol, Ethanol | Water | High |
| Sequential alkylation with alkyl halides | m-Toluidine, Benzyl halide, Ethyl halide, Base | Halide salts, Water | Lower |
| Reductive amination with aldehydes | m-Toluidine, Benzaldehyde, Acetaldehyde, Reducing agent | Water, Oxidized reducing agent | Moderate |
Chemical Reactivity and Transformation Studies of N Benzyl N Ethyl M Toluidine
Derivatization Strategies and Functionalization of N-Benzyl-N-ethyl-m-toluidine
The structure of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse array of molecules. These modifications can be targeted at the amine nitrogen or the aromatic rings.
While specific amine-based derivatization reactions for this compound are not extensively detailed in the provided search results, the general reactivity of tertiary amines suggests potential pathways. These could include oxidation to form N-oxides or reactions with alkyl halides to form quaternary ammonium (B1175870) salts. The lone pair of electrons on the nitrogen atom makes it nucleophilic, though sterically hindered by the benzyl (B1604629), ethyl, and m-tolyl groups.
The two aromatic rings of this compound, the m-tolyl group and the benzyl group, are susceptible to electrophilic aromatic substitution. The N-ethyl-N-benzylamino group is an activating, ortho-, para-directing group on the m-toluidine (B57737) ring. Conversely, the methylene (B1212753) bridge of the benzyl group insulates the second aromatic ring from the activating effects of the nitrogen atom.
In a related compound, N-benzyl-N-ethyl-p-toluidine, microsomal metabolism studies indicated the formation of hydroxymethyl derivatives, suggesting that oxidation of the methyl group on the toluidine ring can occur. nih.gov A similar reaction could be anticipated for the m-toluidine isomer.
N-Debenzylation Reactions and Related Transformations
The removal of the benzyl group, a common protecting group for amines, is a key transformation in the utilization of this compound as a synthetic intermediate. nih.govacs.orgccspublishing.org.cn This deprotection can be achieved through various methods, including catalytic hydrogenation, acid-mediated cleavage, and oxidative removal.
Catalytic hydrogenation is a widely employed method for N-debenzylation. nih.govacs.org This process typically involves the use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govacs.org The benzyl group is cleaved from the nitrogen atom, yielding the corresponding secondary amine, N-ethyl-m-toluidine, and toluene (B28343).
The efficiency of Pd/C-catalyzed hydrogenative deprotection can be significantly enhanced by the addition of a co-catalyst. For instance, the use of niobic acid-on-carbon (Nb2O5/C) in conjunction with Pd/C has been shown to facilitate the deprotection of N-benzyl-protected amines, resulting in excellent yields of the deprotected amines without the need for a subsequent neutralization step. nih.govacs.orgresearchgate.net The reaction proceeds smoothly for various N-alkylanilines. nih.govacs.org
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Benzyl-N-butyl-m-toluidine | 10% Pd/C, 10% Nb2O5/C | MeOH | 1 | quant. | researchgate.net |
A challenge with Pd/C catalysis is the potential for catalyst deactivation due to the strong coordination of the product amine to the palladium surface. nih.govacs.org The addition of an acidic co-catalyst like Nb2O5/C is thought to mitigate this issue. nih.govacs.org
Beyond catalytic hydrogenation, N-debenzylation can be accomplished under acidic or oxidative conditions. nih.govacs.org
Acid-Mediated Deprotection: Various Brønsted and Lewis acids can be used to cleave the N-benzyl bond. nih.govacs.org Examples of reagents used for N-debenzylation of amines in general include trifluoroacetic acid (TFA) in toluene, aqueous sulfuric acid, and aluminum chloride (AlCl3) in anisole. nih.govacs.org Acid-mediated deprotection offers a metal-free alternative to hydrogenation, which can be advantageous in terms of cost and avoiding heavy metal contamination of the product. tdcommons.org Acetic acid has also been found to facilitate N-benzyl deprotection in certain heterocyclic systems. nih.gov
Oxidative Deprotection: Oxidizing agents provide another route for N-debenzylation. nih.govacs.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), N-Iodosuccinimide (NIS), and ammonium cerium(IV) nitrate (B79036) (CAN) have been used for the deprotection of N-benzyl amines. nih.govacs.orgox.ac.uk More recently, catalytic systems employing nitroxyl (B88944) radicals, such as TEMPO derivatives, in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), have been developed for the oxidative deprotection of benzyl groups under mild conditions. organic-chemistry.orgnih.govresearchgate.net These methods are often compatible with functional groups that are sensitive to hydrogenation. organic-chemistry.orgnih.gov In some cases, oxidative conditions can lead to the formation of amides from the corresponding tertiary anilines, although studies on N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine did not show the formation of amide metabolites under microsomal oxidation conditions. nih.gov Instead, dealkylation via debenzylation and de-ethylation was observed. nih.gov
| Method | Reagent | Reference |
|---|---|---|
| Acid-Mediated | Trifluoroacetic acid (TFA) | nih.govacs.org |
| Acid-Mediated | Aqueous H2SO4 | nih.govacs.org |
| Acid-Mediated | Aluminum chloride (AlCl3) | nih.govacs.org |
| Oxidative | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | nih.govacs.org |
| Oxidative | N-Iodosuccinimide (NIS) | nih.govacs.orgox.ac.uk |
| Oxidative | Ammonium cerium(IV) nitrate (CAN) | nih.govacs.org |
| Oxidative | Nitroxyl radical/PIFA | organic-chemistry.orgnih.govresearchgate.net |
Role as an Intermediate in Complex Molecule Synthesis
This compound is a known intermediate in the synthesis of dyes. epa.govmade-in-china.commit-ivy.com Specifically, it is used in the production of acid blue 90, 91, and 109. mit-ivy.com The synthesis of these complex dye molecules involves multiple steps where this compound is a key building block. epa.gov The general process of dye synthesis involves the formation of intermediates, further development of functional groups, and finally, the combination of these intermediates to form the final dye structure. epa.gov
The synthesis of N-benzyl-m-toluidine, a closely related precursor, can be achieved through the reductive amination of benzaldehyde (B42025) with m-toluidine using a Raney nickel catalyst. orgsyn.org This highlights the accessibility of the core structure of this compound from readily available starting materials.
Precursor in Pharmaceutical Compound Synthesis
While this compound is listed by chemical suppliers as an intermediate for organic and pharmaceutical synthesis, specific, well-documented examples of its direct use as a precursor in the synthesis of commercial pharmaceutical compounds are not prevalent in publicly available research. alfa-chemical.comlookchem.com The compound's structure is related to classes of molecules that are explored in medicinal chemistry. For instance, the synthesis of N-benzyl-3-anilinopropanamides and their subsequent cyclization to form tetrahydroquinoline skeletons—structures found in various biologically active molecules—highlights a potential, albeit unconfirmed, pathway where N-benzyl-toluidine derivatives could be investigated. researchgate.net Similarly, research into new N-benzyl-3-indole derivatives for anti-microbial applications underscores the broader interest in N-benzyl structures in drug discovery. ekb.eg However, direct evidence linking this compound to the synthesis of specific, named pharmaceutical agents remains limited in the scientific literature.
Intermediate in Advanced Dye and Pigment Research
The most prominent and well-documented application of this compound is as a key intermediate in the manufacture of dyes, particularly those of the triphenylmethane (B1682552) and azo classes. chemicalbull.com Its primary role is in the synthesis of various acid dyes used for coloring textiles and other materials.
A significant example is its use as a starting material for C.I. Acid Blue 104. google.comevitachem.com In this process, this compound is first sulfonated. The resulting N-benzyl-N-ethyl-toluidinesulfonic acid is then condensed with p-diethylaminobenzaldehyde to form a colorless intermediate known as a leuco dye. google.comevitachem.com This leuco form is subsequently oxidized, typically with sodium dichromate in a buffered solution, to yield the final, intensely colored Acid Blue 104 dye. google.comevitachem.com Research outlined in U.S. Patent 4,180,513A focused on optimizing this synthesis to improve both the yield and purity of the final product. google.com
Table 1: Optimized Synthesis of C.I. Acid Blue 104
| Step | Reactants | Key Conditions | Outcome |
|---|---|---|---|
| Sulfonation | This compound, Sulfuric Acid, Oleum | Temperature controlled at 20–25°C | Formation of N-benzyl-N-ethyl-toluidinesulfonic acid; yield improved by ~5% and pink impurities eliminated. evitachem.com |
| Condensation | N-benzyl-N-ethyl-toluidinesulfonic acid, p-diethylaminobenzaldehyde | Aqueous oxalic acid solution, pH ≤ 1.5 | Precipitation of leuco Acid Blue Dye 104 intermediate. google.com |
| Purification | Leuco Dye Intermediate, Methanol/Ethanol | Solvent washing | Removal of impurities, leading to a significant increase in final dye yield. evitachem.com |
| Oxidation | Purified Leuco Dye, Sodium Dichromate | Rapid addition (<60 seconds) in acetic acid/oxalic acid buffer | Formation of high-purity C.I. Acid Blue 104. google.comevitachem.com |
This refined process demonstrates how precise control over reaction parameters during the transformation of this compound can dramatically enhance the quality and efficiency of dye manufacturing. The yield of the final dye was found to increase substantially when the intermediate leuco dye was purified with an alcohol wash before oxidation. google.com
Beyond Acid Blue 104, the compound is also cited as an intermediate for other dyes, including azo dyes, though specific reaction pathways are less detailed in the available literature. pharmaceutical-tech.comgoogle.com
Applications in Specialty Chemical Research
This compound and structurally similar compounds are subjects of research in various specialty chemical applications, including as corrosion inhibitors and fuel additives.
Rubber Chemicals: Aniline (B41778) and its derivatives have historically been important in the rubber industry as vulcanization accelerators. britannica.com These compounds, which contain nitrogen and sometimes sulfur, increase the rate of the vulcanization process. britannica.comlusida.com While aniline itself was one of the first organic accelerators discovered, its toxicity led to its replacement by less hazardous derivatives like mercaptobenzothiazole and thiocarbanilide. britannica.com In a research context, N-alkylated and N-benzylated aniline derivatives are investigated for their potential role in accelerator systems, which can influence the cure characteristics and physical properties of vulcanized rubber. researchgate.netdergipark.org.tr
Corrosion Inhibitors: Organic compounds containing nitrogen, oxygen, and sulfur atoms, particularly those with aromatic rings, are widely studied as corrosion inhibitors for metals in acidic environments. researchgate.netmdpi.com The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.netcore.ac.uk Research on compounds structurally related to this compound, such as N-benzyldimethylamine and N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA), has demonstrated their effectiveness. researchgate.netresearchgate.net For example, N-benzyldimethylamine showed significant inhibition efficiency for mild steel in both hydrochloric acid and sulfuric acid. researchgate.netcore.ac.uk Studies on BBPA found that its inhibition efficiency reached 87% at a concentration of 5x10⁻⁴ M in 1 M HCl. researchgate.net This body of research suggests that the N-benzyl and toluidine moieties are valuable components in the design of new corrosion inhibitors.
Table 2: Corrosion Inhibition Efficiency of a Related Benzylamine (B48309) Derivative
| Inhibitor | Medium | Inhibitor Concentration | Inhibition Efficiency (%) |
|---|---|---|---|
| N-benzyldimethylamine | 1 N HCl | 5 x 10⁻³ M | 80% |
Data from studies on N-benzyldimethylamine, a structurally similar compound, illustrating the potential research application. researchgate.net
Fuel Additives in a Research Context: Aromatic amines, including toluidine derivatives, have been investigated as anti-knock agents in gasoline. ub.eduepo.org These additives are used to increase the octane (B31449) number of the fuel, which allows for higher compression ratios in engines, thereby improving efficiency. ub.edu Research has shown that m-toluidine, a primary amine precursor to this compound, can effectively increase the Research Octane Number (RON) of gasoline. epo.org The performance of these additives is highly dependent on their molecular structure. ub.edu While specific performance data for this compound as a fuel additive is not widely published, the known anti-knock properties of related toluidines and N-alkylanilines make it a compound of interest within this research area. google.comepo.orgucl.ac.uk
Advanced Analytical and Spectroscopic Characterization of N Benzyl N Ethyl M Toluidine
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the separation and quantification of N-Benzyl-N-ethyl-m-toluidine. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) offer high resolution and sensitivity for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a robust technique for the analysis of this compound. A common approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with adequate retention times.
A specific reverse-phase HPLC method has been developed for the separation of this compound using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to control the ionization state of the analyte and improve peak shape. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Mode | Reverse-Phase (RP) |
| Application | Purity assessment, quantification, impurity isolation |
This table is based on a described analytical method. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm) to achieve faster separations and higher resolution. HPLC methods for this compound can be readily transferred to UPLC systems to significantly reduce analysis time and solvent consumption. For instance, the established RP-HPLC method can be adapted for UPLC applications by using columns with smaller 3 µm particles. sielc.com This adaptation is particularly valuable in high-throughput screening and reaction monitoring where rapid analysis is crucial.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range.
GC is particularly useful for monitoring the progress of chemical reactions. acs.org For example, in the synthesis of this compound, GC can be used to track the consumption of starting materials and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. For accurate results, it is essential to use a low-bleed GC column to minimize background noise in the detector. nist.gov The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1800 for this compound on a standard non-polar column, a key parameter for its identification in GC analysis. nih.gov
Hyphenated Techniques for Structural Elucidation and Impurity Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for unambiguous structural elucidation and the identification of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. rsc.orgeuropeanpharmaceuticalreview.com This technique is invaluable for confirming the molecular weight of this compound and identifying impurities, even at trace levels. For LC-MS applications, the mobile phase composition must be compatible with the mass spectrometer's ion source. While phosphoric acid is a common modifier in HPLC with UV detection, it is non-volatile and can suppress ionization. Therefore, for LC-MS analysis, it is typically replaced with a volatile acid, such as formic acid. sielc.com The mass spectrometer provides data on the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular formula C₁₆H₁₉N and a molecular weight of approximately 225.33 g/mol . nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a benchmark technique for the identification of volatile and semi-volatile organic compounds. nist.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for confident identification by comparing it to spectral libraries like the one maintained by NIST. scholarsresearchlibrary.com
The analysis begins with the generation of a total ion chromatogram (TIC), which plots the total ion intensity against retention time. nist.gov Each peak in the TIC corresponds to a specific compound. A mass spectrum is then generated for each peak. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of specific bonds within the molecule. Common fragments would likely arise from the loss of the benzyl (B1604629) group or the ethyl group, providing structural confirmation. The analysis of these fragment ions is crucial for distinguishing between isomers and identifying unknown impurities that may be present in the sample. rsc.org
Table 2: Expected Ion Fragments in GC-MS Analysis
| Ion Type | Description | Expected m/z |
|---|---|---|
| Molecular Ion [M]⁺ | Parent molecule | ~225 |
| Fragment Ion | Loss of benzyl group (C₇H₇) | ~134 |
| Fragment Ion | Benzyl cation (C₇H₇)⁺ | 91 |
| Fragment Ion | Loss of ethyl group (C₂H₅) | ~196 |
This table represents a hypothetical fragmentation pattern based on the structure of this compound and common fragmentation pathways observed in related molecules.
Spectroscopic Investigations for Molecular Characterization
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular structure of this compound.
The ¹H NMR spectrum confirms the presence of all constituent protons. The ethyl group is identified by a characteristic triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The benzyl group shows signals for the methylene bridge (a singlet) and the monosubstituted aromatic ring. The m-toluidine (B57737) moiety is represented by signals from its aromatic protons and the methyl group substituent.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. Signals corresponding to the aliphatic carbons of the ethyl and benzyl groups appear in the upfield region, while the aromatic carbons from both benzene (B151609) rings resonate in the downfield region. The specific chemical shifts help to confirm the substitution pattern on the toluidine ring. Data available from spectral databases provide reference points for these assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on typical chemical shift values for similar structural motifs.
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | Ethyl | 1.1 - 1.3 (triplet) | 12 - 15 |
| CH₂ | Ethyl | 3.3 - 3.5 (quartet) | 45 - 50 |
| CH₃ | Toluidine | 2.2 - 2.4 (singlet) | 20 - 22 |
| CH₂ | Benzyl | 4.4 - 4.6 (singlet) | 52 - 56 |
| Aromatic CH | Benzyl & Toluidine | 6.5 - 7.4 (multiplets) | 110 - 150 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
The spectrum is typically characterized by:
C-H Stretching Vibrations: Strong absorptions in the 2850-3100 cm⁻¹ region correspond to C-H stretching. This includes contributions from the sp³ hybridized carbons of the ethyl, benzyl methylene, and toluidine methyl groups (typically 2850-3000 cm⁻¹) and the sp² hybridized carbons of the aromatic rings (typically 3000-3100 cm⁻¹).
C=C Aromatic Ring Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond typically appears in the 1350-1000 cm⁻¹ region.
C-H Bending Vibrations: Absorptions corresponding to C-H bending (scissoring, rocking, and wagging) for the CH₂ and CH₃ groups are found in the 1350-1470 cm⁻¹ range. Out-of-plane bending vibrations for the substituted benzene rings provide information about the substitution patterns and appear in the 650-1000 cm⁻¹ region.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |
| C=C Stretch (In-ring) | Aromatic | 1450 - 1600 |
| C-N Stretch | Tertiary Amine | 1000 - 1350 |
| C-H Bend (Out-of-plane) | Substituted Benzene | 650 - 1000 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the carbon skeletons.
Key features in the Raman spectrum would include:
Aromatic Ring Vibrations: Strong, sharp peaks corresponding to the symmetric "ring breathing" modes of the benzene and toluidine rings are prominent in the Raman spectrum, often found around 1000 cm⁻¹ and 1600 cm⁻¹.
C-C Stretching: Aliphatic C-C stretching vibrations are also visible.
Symmetric C-H Stretching: The symmetric stretching modes of the methyl and methylene groups are typically Raman active.
The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification. While IR is more sensitive to polar functional groups, Raman is excellent for non-polar symmetric bonds, such as those found in the aromatic rings.
Table 3: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | Ar-H | 3050 - 3070 |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2950 |
| Aromatic Ring Breathing | Benzene/Toluidine Ring | ~1000, ~1600 |
| C-N Stretch | Tertiary Amine | 1000 - 1300 |
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the substituted benzene rings—are responsible for its UV absorption.
The UV-Vis spectrum is expected to show absorptions characteristic of substituted benzene derivatives. These arise primarily from π → π* transitions within the aromatic rings. The presence of the nitrogen atom with its lone pair of electrons, conjugated with the toluidine ring, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum would likely exhibit two main absorption bands:
An intense band at shorter wavelengths (around 200-220 nm) corresponding to a primary π → π* transition.
A less intense, structured band at longer wavelengths (around 250-280 nm) resulting from a secondary π → π* transition, which is often sensitive to substitution on the aromatic ring.
This technique is also highly useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound Data is based on typical values for substituted aniline (B41778) and toluene (B28343) derivatives.
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π* (Primary) | Aromatic Rings | ~210 |
| π → π* (Secondary) | Substituted Aromatic Rings | ~265 |
Elemental Analysis and Trace Impurity Determination
Beyond structural confirmation, assessing the purity of a chemical compound is critical. Elemental analysis techniques are employed to quantify the elemental composition and detect the presence of trace impurities, particularly metals that may originate from catalysts or manufacturing processes.
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique for determining the presence of trace and ultra-trace metallic elements within a sample. For the analysis of this compound, ICP-OES is the method of choice for ensuring the absence of inorganic impurities that could affect its quality and performance in subsequent applications.
The analytical process involves several key steps:
Sample Preparation: A measured amount of the organic compound is digested using strong acids (e.g., nitric acid, sulfuric acid) and often heat, to break down the organic matrix and bring the inorganic elements into an aqueous solution.
Analysis: The resulting solution is introduced into a high-temperature argon plasma (6,000–10,000 K). The intense heat excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths.
Detection: The emitted light is passed through a spectrometer, which separates the light into its constituent wavelengths. The intensity of the light at each specific wavelength is measured by a detector, which is proportional to the concentration of that element in the sample.
ICP-OES can simultaneously detect a wide range of elements, making it an efficient method for screening for various potential metallic contaminants such as lead, mercury, arsenic, iron, copper, and palladium, which might be residues from catalytic processes used in its synthesis.
Table 5: Potential Elemental Impurities and their Characteristic ICP-OES Wavelengths
| Element | Symbol | Common Emission Wavelength (nm) |
| Iron | Fe | 238.204, 259.940 |
| Copper | Cu | 324.754, 224.700 |
| Lead | Pb | 220.353, 217.000 |
| Palladium | Pd | 340.458, 363.470 |
| Nickel | Ni | 231.604, 221.647 |
| Zinc | Zn | 213.856, 206.200 |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry is a powerful analytical method used for determining the elemental composition of a sample. It combines a high-temperature inductively coupled plasma source with a mass spectrometer to separate and quantify ions by their mass-to-charge ratio. For a compound like this compound, ICP-MS is crucial for identifying and quantifying elemental impurities that may be present from the manufacturing process, storage, or contamination from equipment.
Detailed Research Findings
The synthesis of N-alkylanilines, including this compound, can involve various reagents and catalysts. For instance, a common synthesis route for N-benzyl-m-toluidine involves the use of a Raney nickel catalyst. Other synthetic procedures for related C-N cross-coupling reactions may employ copper catalysts. These metallic catalysts, along with other potential contaminants from raw materials or reaction vessels (e.g., Co, Cr, Mo, V from stainless steel), can persist as trace impurities in the final product. Such impurities can be critical to control, especially if the compound is used in applications with stringent purity requirements.
The ICP-MS analytical workflow for a sample of this compound would typically involve:
Sample Preparation: A measured quantity of the this compound sample is subjected to microwave-assisted acid digestion. This process typically uses high-purity concentrated nitric acid to break down the organic matrix, resulting in a clear aqueous solution containing the elemental impurities.
Analysis: The digested sample solution is then introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the elements within the sample. The resulting ions are then guided into the mass spectrometer, where they are separated and detected.
Quantification: By using certified calibration standards and internal standards, the concentration of each target element in the original sample can be accurately determined. The technique offers exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.
While specific ICP-MS analysis data for this compound is not extensively available in public literature, the following table represents a hypothetical analysis of a production batch. The selected elements are based on common catalysts and potential contaminants in industrial chemical synthesis. The concentration values are for illustrative purposes to demonstrate the typical output of an ICP-MS analysis.
Table 1: Hypothetical Trace Element Analysis of this compound by ICP-MS
This table is for illustrative purposes only and does not represent actual experimental data for this specific compound.
| Element | Symbol | CAS Number | Potential Source | Hypothetical Concentration (µg/kg) | Method Detection Limit (µg/kg) |
| Nickel | Ni | 7440-02-0 | Residual Raney nickel catalyst | 150.5 | 0.5 |
| Copper | Cu | 7440-50-8 | Residual catalyst, piping | 45.2 | 0.8 |
| Lead | Pb | 7439-92-1 | Contaminant from raw materials/equipment | 5.8 | 0.1 |
| Arsenic | As | 7440-38-2 | Contaminant from raw materials | < 1.0 | 1.0 |
| Cadmium | Cd | 7440-43-9 | Contaminant from raw materials | < 0.5 | 0.5 |
| Chromium | Cr | 7440-47-3 | Leaching from stainless steel equipment | 25.1 | 0.7 |
| Molybdenum | Mo | 7439-98-7 | Leaching from stainless steel equipment | 8.9 | 0.3 |
| Palladium | Pd | 7440-05-3 | Residual catalyst from other processes | < 1.0 | 1.0 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-Benzyl-N-ethyl-m-toluidine. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Key electronic properties that can be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. For substituted anilines, these values are sensitive to the nature and position of the substituents on the aromatic ring.
Furthermore, quantum chemical calculations can generate electron density maps and electrostatic potential surfaces. These visualizations help in identifying electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atom and the m-toluidine (B57737) ring are expected to be electron-rich, influencing its role as a nucleophile and its reactivity in aromatic substitution reactions.
Table 1: Calculated Electronic Properties of Aromatic Amines (Illustrative)
This table presents typical values for aniline (B41778) derivatives calculated using DFT methods, illustrating the type of data obtained for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |
| N-ethylaniline | -5.08 | -0.09 | 4.99 | 1.78 |
| N-benzylaniline | -5.15 | -0.23 | 4.92 | 1.65 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of this compound.
This compound possesses significant conformational flexibility due to the rotation around the C-N and C-C single bonds of the ethyl and benzyl (B1604629) groups. Conformational analysis, often performed using molecular mechanics or DFT calculations, aims to identify the stable conformations (rotational isomers or rotamers) and the energy barriers between them.
Molecular dynamics (MD) simulations can be used to model the behavior of this compound in a solvent over time, providing insights into its interactions with surrounding molecules. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to simulate chemical reactions.
For instance, the alkylation of amines, a fundamental reaction in organic chemistry, can be investigated computationally. Reaction pathway simulations can map out the potential energy surface for the reaction of m-toluidine with an ethylating and a benzylating agent, identifying the transition states and intermediates involved in the formation of this compound. These simulations can elucidate the reaction mechanism, such as whether it proceeds via an SN2 pathway, and can help in understanding the factors that control the reaction rate and selectivity.
Prediction of Chemical Reactivity and Selectivity
Theoretical calculations can predict the reactivity of this compound and the selectivity of its reactions. DFT-based reactivity descriptors, such as Fukui functions and condensed electrophilicity indices, can identify the most reactive sites within the molecule for both electrophilic and nucleophilic attack.
For electrophilic aromatic substitution reactions, the amino group is a strong activating, ortho-, para-director. However, the steric bulk of the N-benzyl and N-ethyl groups would likely favor substitution at the para-position (C6) of the m-toluidine ring over the ortho-positions (C2 and C4). Computational models can quantify these electronic and steric effects to predict the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts alkylation. The accuracy of these predictions is valuable for designing synthetic routes and understanding reaction outcomes.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on m-Toluidine (Illustrative)
This table illustrates how computational methods can predict the most likely sites for electrophilic attack on a substituted aniline ring.
| Position | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major Product |
| C2 (ortho) | -12.5 | Minor |
| C4 (ortho) | -12.8 | Minor |
| C6 (para) | -14.2 | Major |
Theoretical Insights into Spectroscopic Properties
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Ab initio and DFT calculations can compute the vibrational frequencies and intensities of this compound. By analyzing the computed vibrational modes, specific peaks in the experimental infrared (IR) and Raman spectra can be assigned to particular bond stretches, bends, and torsions within the molecule. This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret.
Similarly, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms for NMR spectroscopy. These calculations are sensitive to the molecule's conformation, and by comparing the calculated shifts for different stable conformers with experimental data, it is possible to gain insight into the dominant conformation in solution.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative for a similar molecule)
This table demonstrates the typical agreement between experimentally observed and computationally calculated vibrational frequencies.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP/6-31G*) | Assignment |
| Aromatic C-H stretch | 3050 | 3055 | Phenyl and Toluidine rings |
| Aliphatic C-H stretch | 2975 | 2980 | Ethyl and Benzyl CH₂ |
| C=C stretch | 1605 | 1610 | Aromatic rings |
| C-N stretch | 1350 | 1358 | N-Aryl and N-Alkyl |
Research on Derivatives and Analogues of N Benzyl N Ethyl M Toluidine
Design and Synthesis of Novel N-Benzyl-N-ethyl-m-toluidine Derivatives
The generation of novel derivatives of this compound hinges on established and innovative synthetic methodologies. The design process is typically guided by the intended application, where specific structural features are installed to achieve desired functionalities.
The synthesis of related N-Alkyl-N-benzyl-m-toluidines can be achieved through several reliable synthetic routes, primarily involving the N-alkylation of a precursor amine. A common strategy is the sequential alkylation of m-toluidine (B57737). First, benzylation is performed to yield N-benzyl-m-toluidine, which is then followed by the introduction of a different alkyl group.
Alternatively, N-ethyl-m-toluidine can be synthesized and subsequently benzylated. The choice of pathway may depend on the availability of starting materials and the reactivity of the specific alkylating agents.
Key synthetic methods include:
Reductive Amination: This involves the reaction of m-toluidine with benzaldehyde (B42025) to form a Schiff base intermediate, which is then reduced to N-benzyl-m-toluidine. Subsequent reaction with an ethylating agent (e.g., ethyl iodide) under basic conditions yields the final product.
Direct N-Alkylation: This method utilizes the direct reaction of m-toluidine with benzyl (B1604629) halides and ethyl halides. This can be performed in a stepwise manner. The use of catalysts, such as Iridium and Ruthenium complexes, allows for the N-alkylation of anilines with alcohols, presenting a greener alternative to alkyl halides. nih.gov For instance, various substituted anilines can be successfully alkylated with benzyl alcohol in high yields using such catalysts. nih.gov
Catalytic Alkylation: Heterogeneous catalysts, including those based on nickel (e.g., Fe2Ni2@CN), have demonstrated high efficacy in the N-alkylation of anilines with benzyl alcohol, achieving yields up to 99%. researchgate.net
The following table summarizes various catalytic systems and conditions used for the N-alkylation of aniline (B41778) derivatives, a reaction type central to the synthesis of this compound analogues.
| Catalyst System | Reactants | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| NHC–Ir(III) Complex | Aniline derivatives + Benzyl alcohol | 120 °C | 64-89% | nih.gov |
| Ni (30)/O‐clay | Aniline + Benzyl alcohol | 343 K (70 °C) | 70% conversion | researchgate.net |
| Fe2Ni2@CN | Aniline + Benzyl alcohol | Not specified | 99% | researchgate.net |
While specific research applications for derivatives of this compound are not extensively documented, the core structure serves as a versatile scaffold for modifications aimed at creating molecules for targeted research. Drawing parallels from related N-benzyl compounds, structural modifications can be envisioned for several applications:
Biological Probes and Medicinal Chemistry: Introducing functional groups onto either the benzyl or the toluidine ring can create derivatives with potential biological activity. For example, the incorporation of moieties found in known bioactive molecules, such as piperidine (B6355638) or quinoxaline, could yield compounds for screening as enzyme inhibitors or receptor ligands. mdpi.comnih.gov Studies on N-benzyl piperidine derivatives have shown that such compounds can act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are targets in Alzheimer's disease research. nih.gov
Functional Dyes and Materials: Modifications that extend the π-conjugated system or introduce electron-donating/withdrawing groups can be used to tune the molecule's photophysical properties. This could lead to the development of novel dyes, fluorescent probes, or materials for optoelectronic applications.
Catalysis: The nitrogen atom can be part of a larger ligand structure for metal coordination. Modifying the steric and electronic properties of the substituents around the nitrogen can influence the efficacy and selectivity of the resulting metal catalyst. For instance, adding bulky groups can create specific catalytic pockets, while electron-donating groups on the aromatic rings can enhance the coordination ability of the nitrogen atom. acs.org
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the performance of molecules for a specific function. For derivatives of this compound, SAR would involve synthesizing a library of related compounds and evaluating how systematic structural changes affect their biological or catalytic activities.
Direct SAR studies on this compound derivatives are limited in the public domain. However, principles from SAR studies on analogous N-substituted aromatic compounds can provide valuable insights into how substituents might influence biological activity.
Nature of the N-Substituent: In a series of quinoxaline-2-carboxamides, N-benzyl derivatives generally showed better antimycobacterial activity than their N-phenyl counterparts, highlighting the importance of the benzyl group for this specific activity. mdpi.com
Aromatic Ring Substitution: In studies of nociceptin (B549756) opioid receptor (NOP) ligands, substitution on the indole (B1671886) ring of N-piperidinyl indoles was found to significantly affect both binding affinity and intrinsic activity. nih.gov Similarly, for a series of flavanones, the introduction of di-halogen substituents on the benzopyran ring led to better antioxidant properties than mono-halogenated versions. mdpi.com
Linker Length and Composition: Research on quinazoline-based kinase inhibitors revealed that an increased chain length (of n ≥ 2 atoms) between a secondary amine and a phenyl group dramatically increased inhibitory activity. mdpi.com
These examples suggest that for hypothetical bioactive derivatives of this compound, the position and electronic nature of substituents on both aromatic rings, as well as the nature of the N-alkyl groups, would be critical determinants of activity.
The table below summarizes SAR findings from classes of compounds analogous to potential this compound derivatives.
| Compound Class | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| N-benzyl quinoxaline-2-carboxamides | Antimycobacterial | N-benzyl group superior to N-phenyl group for activity. | mdpi.com |
| N-substituted spiropiperidines | Nociceptin Receptor (NOP) | N-substituent variations significantly alter binding affinity. | nih.gov |
| 3-Dithiocarbamic flavanones | Antioxidant | 6,8-dihalogenation improves activity over 6-monohalogenation. | mdpi.com |
| Quinazoline-based kinase inhibitors | EGFR mutant NSCLC cells | Linker of ≥2 atoms between amine and phenyl group increases potency. | mdpi.com |
When derivatives of this compound are used as ligands in catalysis, their molecular structure directly impacts catalytic performance.
Electronic Effects: In iridium-catalyzed N-alkylation reactions, the electronic nature of substituents on the aniline ring influences reaction yields. Aniline derivatives with electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can be successfully alkylated, though the position of the substituent (e.g., para vs. ortho) can affect the reaction rate. nih.gov This suggests that substituents on the toluidine ring of this compound could modulate the nitrogen's electron density, thereby affecting its coordination to a metal center and the subsequent catalytic cycle.
Steric Effects: The steric bulk of the N-alkyl and N-benzyl groups, as well as substituents on the aromatic rings, can influence the accessibility of the metal center. In the design of ligands for copper-catalyzed cross-coupling, incorporating isopropyl groups on the aromatic backbone was shown to improve catalytic efficiency by enhancing incorporation into the reaction micelles. acs.org This indicates that modifying the steric profile of this compound derivatives could be a strategy to optimize their performance as ligands.
Structure-Property Relationship (SPR) Investigations
Structure-Property Relationship (SPR) studies aim to understand and predict how a molecule's chemical structure influences its physical properties. nih.gov For derivatives of this compound, SPR would focus on properties like solubility, boiling point, viscosity, and photophysical characteristics.
Key physical properties of the parent compound and a close analogue, N,N-diethyl-m-toluidine, serve as a baseline for SPR investigations.
| Property | This compound | N,N-Diethyl-m-toluidine |
| Molecular Formula | C₁₆H₁₉N | C₁₁H₁₇N |
| Molecular Weight | 225.33 g/mol | 163.26 g/mol |
| Boiling Point | 161-162 °C (lit.) | 107 °C |
| XLogP3 | 4.3 | 3.5 |
| Reference | nih.gov | nih.gov |
Hypothetical structural modifications and their predicted effects on properties include:
Solubility: Introducing polar functional groups (e.g., hydroxyl, carboxyl) onto one of the aromatic rings would be expected to increase aqueous solubility and decrease the octanol-water partition coefficient (XLogP). Conversely, increasing the length of the N-alkyl chain (e.g., from ethyl to butyl) would likely decrease water solubility.
Thermal Properties: Increasing molecular weight and introducing groups capable of strong intermolecular interactions (like hydrogen bonding) would generally lead to a higher boiling point and melting point.
Photophysical Properties: The parent compound is not known for significant photophysical properties. However, creating donor-acceptor systems by introducing electron-withdrawing groups (e.g., nitro, cyano) on one ring and leveraging the electron-donating nature of the tertiary amine could produce derivatives with interesting absorption and fluorescence properties, potentially making them useful as molecular probes. diva-portal.org The planarity and extent of the π-system are key factors that influence these properties in other aromatic systems. acs.org
Impact of Structural Variations on Reaction Yields and Purity
The synthesis of this compound derivatives typically involves the N-alkylation of N-ethyl-m-toluidine with a substituted benzyl halide (e.g., benzyl chloride or bromide). The electronic and steric properties of substituents on both the aniline and the benzylating agent play a critical role in determining the efficiency and cleanliness of this reaction.
Electronic Effects of Substituents:
The nucleophilicity of the nitrogen atom in the N-ethyl-m-toluidine precursor is paramount for the reaction to proceed efficiently. Substituents on the aromatic rings can either donate or withdraw electron density, thereby modulating this nucleophilicity and influencing the reaction rate and yield.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) on the aniline ring decrease the nitrogen's nucleophilicity, making the N-alkylation reaction slower and potentially requiring harsher reaction conditions (e.g., higher temperatures or stronger bases). While this may lower the yield, it can sometimes lead to a cleaner reaction with fewer byproducts, as the deactivated ring is less susceptible to side reactions.
Similarly, substituents on the benzyl halide affect the electrophilicity of the benzylic carbon. EWGs on the benzyl ring make the carbon more electron-deficient and thus more susceptible to nucleophilic attack, which can increase the reaction rate.
Steric Effects:
Steric hindrance, or the spatial arrangement of atoms, can significantly impede the reaction.
Ortho-Substituents: Substituents at the ortho position (adjacent to the point of attachment) on either the toluidine or the benzyl group can physically block the nitrogen or the benzylic carbon, respectively. This hindrance makes it more difficult for the reacting centers to approach each other, often leading to a dramatic decrease in the reaction yield.
Bulky Substituents: Large, bulky groups (e.g., tert-butyl) can also lower reaction rates and yields, even if they are not in the ortho position, by generally crowding the reaction center.
Illustrative Research Findings:
Table 1: Hypothetical Reaction Yields and Purity for the Synthesis of Substituted this compound Derivatives.
| Substituent on Benzyl Ring | Position | Electronic Effect | Steric Hindrance | Predicted Yield (%) | Predicted Purity (%) |
|---|---|---|---|---|---|
| -H (Unsubstituted) | - | Neutral | Low | 85 | 98 |
| -OCH₃ | Para | Donating | Low | 88 | 97 |
| -NO₂ | Para | Withdrawing | Low | 75 | 99 |
| -CH₃ | Ortho | Donating | High | 40 | 95 |
| -Cl | Para | Withdrawing (Inductive) | Low | 80 | 98 |
| -Cl | Ortho | Withdrawing (Inductive) | High | 35 | 96 |
Relationship between Structure and Analytical Behavior
The chemical structure of a molecule dictates its physical properties, which in turn governs its behavior during analytical separation and detection, for instance, in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The principle of Quantitative Structure-Retention Relationship (QSRR) is central to understanding this connection. QSRR models seek to correlate molecular descriptors (numerical representations of chemical structure) with their chromatographic retention.
For derivatives of this compound, the most significant structural variations influencing analytical behavior are changes in polarity, hydrophobicity (lipophilicity), and molecular size.
Impact of Polarity and Hydrophobicity:
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase and a polar mobile phase are used. The retention time of a compound is primarily determined by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
Nonpolar Substituents: Conversely, adding nonpolar (lipophilic) groups, such as alkyl chains (e.g., -CH₃, -C₂H₅), increases the molecule's hydrophobicity. This enhancement causes a stronger interaction with the stationary phase, leading to a longer retention time .
The position of the substituent also matters. A group that is sterically shielded may have a less pronounced effect on the molecule's interaction with the stationary phase compared to a more exposed group.
Impact of Molecular Size and Shape:
While polarity is often the dominant factor, molecular size and shape also play a role. Larger molecules have a greater surface area for potential interaction with the stationary phase, which can contribute to longer retention times, assuming polarity is constant.
Illustrative Analytical Data:
The following interactive table provides a hypothetical set of RP-HPLC retention times for this compound derivatives. The data illustrates how different substituents on the benzyl ring could predictably alter the retention time based on their known effects on molecular polarity.
Table 2: Hypothetical RP-HPLC Retention Times for Substituted this compound Derivatives.
| Substituent on Benzyl Ring | Position | Effect on Polarity | Predicted Retention Time (minutes) |
|---|---|---|---|
| -NO₂ | Para | Increases Polarity | 8.5 |
| -Cl | Para | Slightly Increases Polarity | 10.2 |
| -H (Unsubstituted) | - | Baseline | 11.0 |
| -CH₃ | Para | Decreases Polarity (Increases Hydrophobicity) | 12.3 |
| -OCH₃ | Para | Slightly Increases Polarity (due to oxygen) | 10.8 |
Exploration of Biological Activities and Underlying Mechanisms of N Benzyl N Ethyl M Toluidine Derivatives
Pharmacological Research into N-Benzyl-N-ethyl-m-toluidine Derivatives
Pharmacological studies have identified numerous N-benzyl amine derivatives with potent biological effects. These compounds serve as valuable leads in the development of new therapeutic agents.
Research has successfully identified several bioactive compounds featuring the N-benzyl amine structure. For instance, N-benzyl substitution on phenethylamines, a class of psychoactive compounds, has been shown to dramatically enhance both binding affinity and functional activity at serotonin (B10506) 5-HT2A/2C receptors. nih.gov This has led to the development of potent agonists with picomolar affinities. nih.gov One such compound, 8b (N-(2-hydroxybenzyl)-4-ethyl-2,5-dimethoxyphenethylamine), exhibited a binding affinity (Ki) of 0.29 nM for the 5-HT2A receptor. nih.gov
In another area, a series of novel monosubstituted N-benzyl amides of Salinomycin were synthesized and found to exhibit significant anticancer and antibacterial activity. nih.govresearchgate.net These studies revealed that the biological activity was influenced by the substitution pattern on the benzyl (B1604629) ring, with derivatives substituted at the ortho position being the most active against cancer cell lines. nih.govresearchgate.net
The N-benzyl group is a versatile scaffold used by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov Its structural flexibility and the potential for crucial cation-π interactions with target proteins make it a valuable precursor in drug design. nih.gov The N-benzyl piperidine (B6355638) motif, for example, is present in numerous approved drugs and clinical candidates. nih.gov
The synthesis of N-benzyl α-aminophosphonates represents another application of this scaffold as a precursor. These compounds are designed to mimic the transition state of peptide bond hydrolysis, enabling them to act as potent enzyme inhibitors. mdpi.com The synthesis often involves a Kabachnik–Fields reaction, demonstrating the role of benzylamine (B48309) derivatives as key starting materials in creating complex, biologically active molecules. mdpi.com
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of derivatives of this compound as therapeutic agents. Studies have focused on their roles in biological pathways and their ability to modulate enzyme activity.
The metabolism of tertiary anilines related to this compound, such as N-benzyl-N-ethylaniline, has been studied to understand their biotransformation. In vitro studies with hamster liver microsomes showed that these compounds undergo dealkylation via debenzylation and de-ethylation. nih.gov This process involves the formation of unstable carbinolamine intermediates, which then break down to the corresponding secondary amines. nih.gov These findings suggest that while the parent compounds may not have direct catalytic roles, their metabolic intermediates are key transient species in their biological processing. nih.gov
A significant mechanism through which N-benzyl amine derivatives exert their biological effects is through enzyme inhibition.
Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a regulator of DNA damage response. acs.orgresearchgate.net The compound ML323, for instance, possesses nanomolar inhibitory potency and demonstrates a strong correlation between USP1/UAF1 inhibition and decreased survival in non-small cell lung cancer cells. acs.org
Steroidogenic Enzyme Inhibition: Substituted aryl benzylamines have been designed as selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis. nih.gov These compounds show potential for prostate cancer therapeutics by inhibiting androgen production.
Cholinesterase Inhibition: Phthalimide-benzylamine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The potency of these inhibitors was found to be dependent on the length of the linker between the phthalimide (B116566) and benzylamine moieties. nih.gov
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition: N6-benzyladenosine analogs have been shown to exert anticancer effects by inhibiting FPPS, a key enzyme in the mevalonate (B85504) pathway. mdpi.com This inhibition disrupts protein prenylation, which is crucial for the function of proteins like Ras that are often aberrant in cancer. mdpi.com
Research into Anticancer Activity of N-Benzyl Amine Analogues
The N-benzyl amine scaffold is a prominent feature in many compounds investigated for their anticancer properties.
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine were developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. acs.org A lead compound from this series, ML323, demonstrated significant activity against non-small cell lung cancer cells. acs.org
Similarly, N6-benzyladenosine and its derivatives have been studied as anticancer agents, showing antiproliferative and pro-apoptotic properties in various cancer cell lines, including colorectal and glioma cells. mdpi.com One derivative, compound 2f , was found to impair the prenylation of RAS and Rap-1A proteins, confirming its mechanism of action through the inhibition of FPPS activity. mdpi.com
Furthermore, a series of 12 novel monosubstituted N-benzyl amides of the polyether antibiotic Salinomycin were synthesized and screened for their antiproliferative activity. nih.gov These compounds exhibited potent anticancer activity, particularly against drug-resistant human cancer cell lines such as promyelocytic leukemia (HL-60/vinc) and colon adenocarcinoma (LoVo/dx). nih.gov
The following table summarizes the anticancer activity of selected N-benzyl amine analogues against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | Activity (IC50 µM) | Reference |
|---|---|---|---|
| ML323 (70) | USP1/UAF1 Inhibition | 0.029 | acs.org |
| Analogue 17 | USP1/UAF1 Inhibition | 1.1 | acs.org |
| Analogue 38 | USP1/UAF1 Inhibition | 0.070 | acs.org |
| Salinomycin N-benzyl amide (Cl-o) | HL-60 (Leukemia) | 0.29 | nih.gov |
| Salinomycin N-benzyl amide (Cl-o) | HL-60/vinc (Resistant Leukemia) | 0.27 | nih.gov |
| Salinomycin N-benzyl amide (F-o) | LoVo (Colon Adenocarcinoma) | 0.48 | nih.gov |
| Salinomycin N-benzyl amide (F-o) | LoVo/dx (Resistant Colon Adenocarcinoma) | 0.42 | nih.gov |
| N6-benzyladenosine analog (2d) | MC38 (Murine Colorectal Cancer) | Reduces proliferation at 10-20 µM | mdpi.com |
Inhibition of Cell Migration and Invasion
The invasive and migratory nature of cancer cells is a key factor in metastasis. While no studies directly link this compound to the inhibition of these processes, research on other N-benzyl aniline (B41778) derivatives suggests potential anti-cancer activities. For instance, a novel phenylamine derivative isolated from garlic, N-benzyl-N-methyldecan-1-amine, has been shown to inhibit the growth of human leukemia U937 cells by inducing cell cycle arrest and apoptosis. While this study did not specifically measure cell migration or invasion, the induction of apoptosis is a crucial mechanism for controlling cancer progression.
Furthermore, various N-benzyl derivatives have been synthesized and evaluated for their anti-cancer properties. For example, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides demonstrated potent inhibition of cancer cell growth, with some compounds showing IC50 values in the nanomolar range against MCF-7 human breast tumor cells. The mechanism of action for some of these compounds was identified as the inhibition of tubulin polymerization, a process essential for cell division and also implicated in cell motility.
These findings suggest that the N-benzyl motif, a key structural feature of this compound, can be found in compounds with significant anti-proliferative and cytotoxic effects against cancer cells. However, direct experimental evidence is required to establish whether this compound derivatives can specifically inhibit cell migration and invasion.
Modulation of Growth Factor Signaling Pathways (e.g., TGF-β)
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor, while in later stages, it can promote tumor progression, including processes like epithelial-mesenchymal transition (EMT), which enhances cell migration and invasion. The modulation of this pathway is a key area of cancer research.
Although there is no direct evidence of this compound or its derivatives modulating the TGF-β pathway, the general class of small molecule kinase inhibitors, which can include arylamine structures, is a major focus for targeting this pathway. The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of downstream proteins. Small molecules can be designed to interfere with this process.
Research into other N-substituted compounds has shown effects on signaling pathways relevant to cancer. For example, N-benzyl-N-methyldecan-1-amine was found to decrease the expression of regulator genes of the G2/M phase of the cell cycle. This indicates an interaction with the cellular signaling machinery that controls cell proliferation, a process often dysregulated by growth factor signaling.
Given that the N-benzyl and N-ethyl groups can influence the electronic and steric properties of the toluidine core, it is plausible that derivatives of this compound could be synthesized to interact with specific biological targets, such as the kinases involved in the TGF-β pathway. However, this remains a hypothetical area of investigation without direct supporting research.
Impact on Cancer Stem Cell Phenotypes
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. Targeting CSCs is a promising strategy in cancer treatment. There is currently no research available that specifically investigates the impact of this compound derivatives on cancer stem cell phenotypes.
The search for compounds that can selectively target CSCs is ongoing. These compounds often work by modulating signaling pathways that are crucial for the self-renewal and differentiation of CSCs. The general strategy involves screening libraries of diverse chemical structures for their ability to reduce the CSC population in tumors. Given the structural diversity of N-substituted arylamines, it is possible that derivatives of this compound could be included in such screening efforts to identify potential anti-CSC agents.
Other Bioactivity Investigations of Related Arylamines
Antimicrobial Properties
Several studies have explored the antimicrobial properties of N-substituted arylamines, including compounds with N-benzyl and N-ethyl groups. These studies indicate that such derivatives can exhibit activity against a range of bacterial and fungal pathogens.
For example, a series of new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles were synthesized and tested for their antimicrobial activity. One of the compounds, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine, was found to be the most active against Candida albicans. In another study, N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives showed good activity against Mycobacterium smegmatis.
The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilicity and electronic properties conferred by the N-substituents can play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.
| Compound Class | Example Compound | Microorganism | Activity |
|---|---|---|---|
| N-ethyl, N-benzyl-3-indolyl heterocycles | 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine | Candida albicans | Most active in the series |
| N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Not specified | Mycobacterium smegmatis | Good activity |
| N-benzyl-3-indole derivatives | 3-hydrazinecarbothioamide-N-benzylindol derivatives | Various microbes | Good antimicrobial activities |
Anti-inflammatory and Antipyretic Studies
The anti-inflammatory and antipyretic potential of arylamine derivatives has also been investigated. While specific studies on this compound are not available, research on related compounds provides some insights.
A study on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative demonstrated anti-inflammatory activities. Pretreatment of THP-1 cells with these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, in animal models, these compounds reduced the severity of colitis and rheumatoid arthritis.
Another study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides reported their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. The IC50 values for the most potent compounds were in the micromolar range.
These findings suggest that the N-benzyl arylamine scaffold can be a valuable template for the development of new anti-inflammatory agents. The mechanism of action likely involves the modulation of inflammatory signaling pathways and the inhibition of enzymes that produce inflammatory mediators. There is no specific information available regarding the antipyretic activities of these compounds.
| Compound Class | Example Compound | Biological Target/Model | Observed Effect |
|---|---|---|---|
| N-benzyl-N-methyldecan-1-amine and derivatives | BMDA | LPS-stimulated THP-1 cells | Inhibition of TNF-α and IL-1β production |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Compound 10c | Soybean Lipoxygenase (LOX) | IC50 of 10 μM |
Environmental Research Considerations and Sustainable Practices
Development of Greener Synthesis Methods for N-Benzyl-N-ethyl-m-toluidine
Traditional methods for the N-alkylation of aromatic amines, such as the synthesis of this compound, often involve the use of alkyl halides, which can be hazardous and generate significant waste. Modern green chemistry approaches aim to overcome these limitations by focusing on catalyst- and additive-free reactions, the use of safer solvents, and more energy-efficient processes.
One promising green method for the N-alkylation of aromatic amines involves microwave-assisted synthesis in water without a catalyst. This technique offers a significant improvement over conventional heating methods by reducing reaction times and solvent usage. For instance, the N-benzylation of p-toluidine (B81030) has been successfully achieved with high yields using this approach. Further research into applying similar microwave-assisted, aqueous conditions for the synthesis of this compound could lead to a more environmentally benign manufacturing process.
Another avenue of green synthesis is the use of chemoenzymatic methods. Nitroreductase enzymes, for example, can be used for the reduction of nitroaromatic compounds to anilines under mild, aqueous conditions, offering a sustainable alternative to traditional hydrogenation methods that often require high pressure and precious-metal catalysts. nih.gov The application of such biocatalysts in the synthesis of precursors to this compound could significantly reduce the environmental impact.
The principles of green chemistry also emphasize process intensification, such as the use of microreactors and continuous flow processes, to improve efficiency and reduce resource consumption in chemical manufacturing. noahchemicals.com
Table 1: Comparison of Traditional vs. Greener Synthesis Methods for N-Alkylated Anilines
| Feature | Traditional Synthesis (e.g., Alkyl Halides) | Greener Synthesis Approaches |
| Reagents | Often involves hazardous alkyl halides. | Use of less toxic reagents, potential for catalyst-free reactions. |
| Solvents | Typically organic solvents. | Water, or solvent-free conditions. |
| Energy | Conventional heating, often for extended periods. | Microwave irradiation, reduced reaction times. |
| Byproducts | Can generate significant inorganic salt waste. | Aims for higher atom economy and less waste. |
| Catalysts | May require heavy metal catalysts. | Development of reusable or biocatalysts. |
Research on Environmental Fate and Degradation Mechanisms
The environmental fate of this compound is a critical area of research, as aromatic amines can be persistent in the environment and may have toxic effects. While specific studies on this compound are limited, research on analogous aromatic amines provides insights into its likely behavior.
Biodegradation: Bacterial degradation is a primary mechanism for the breakdown of aromatic amines in the environment. nih.govresearchgate.netnih.gov Microorganisms can utilize these compounds as a source of carbon and energy, breaking them down into less harmful substances. nih.govresearchgate.netnih.gov The degradation pathways often involve initial steps such as hydroxylation or deamination, followed by ring cleavage. nih.gov The presence of alkyl and benzyl (B1604629) groups on the nitrogen atom of this compound may influence its biodegradability, potentially making it more recalcitrant than simpler anilines. Further research is needed to identify specific microbial strains capable of degrading this compound and to elucidate the enzymatic pathways involved.
Photocatalytic Degradation: Photocatalysis represents a promising technology for the degradation of organic pollutants in water and air. mdpi.com This process utilizes semiconductor materials to generate highly reactive oxygen species upon exposure to light, which can then break down complex organic molecules into simpler, non-toxic compounds like carbon dioxide and water. mdpi.com Studies on the photocatalytic degradation of other nitrogen-containing organic pollutants suggest that this could be a viable method for the remediation of wastewater containing this compound. aaqr.org The efficiency of this process depends on factors such as the type of photocatalyst, pH, and the concentration of the pollutant.
Table 2: Potential Environmental Degradation Pathways for Aromatic Amines
| Degradation Pathway | Description | Key Factors |
| Microbial Degradation | Breakdown by bacteria and other microorganisms. nih.govresearchgate.netnih.gov | Presence of adapted microbial consortia, oxygen levels, nutrient availability. |
| Photodegradation | Breakdown by light, particularly UV radiation. | Light intensity, presence of photosensitizing substances. |
| Photocatalytic Degradation | Degradation using a photocatalyst and a light source. mdpi.com | Type of photocatalyst, pH, temperature, light wavelength. |
| Hydrolysis | Breakdown in the presence of water. Generally slow for aromatic amines. | pH, temperature. |
Studies on Reducing Environmental Impact in Industrial Processes
As an intermediate in the synthesis of dyes and plastics, the production and use of this compound are embedded within larger industrial processes that have their own environmental impacts. theenvironmentalblog.org Therefore, a holistic approach that considers the entire lifecycle is necessary to achieve sustainability.
Waste Reduction and Recycling in Chemical Manufacturing: The chemical industry is increasingly focusing on waste reduction and recycling to minimize its environmental footprint. purkh.com For processes involving this compound, this includes optimizing reaction conditions to maximize yield and reduce the formation of byproducts, as well as recovering and reusing solvents and catalysts. purkh.com Innovative technologies like membrane filtration and advanced oxidation processes can be employed to treat waste streams and recover valuable materials. purkh.com
Sustainable Practices in the Dye and Plastics Industries: The end-use of this compound in the dye and plastics industries highlights the importance of sustainable manufacturing practices in these sectors. For dye synthesis, this includes the development of dyes with higher fixation rates to reduce the amount of dye released into wastewater. sustainablebrandplatform.com Bioremediation techniques, using microorganisms to treat dye-containing wastewater, are an environmentally friendly and cost-effective approach to pollution control. semanticscholar.orgtandfonline.comnih.govmdpi.comnih.gov In the plastics industry, there is a growing emphasis on the use of renewable raw materials, designing products for recyclability, and implementing energy-efficient manufacturing processes. theenvironmentalblog.org
Future Research Directions and Unexplored Avenues for N Benzyl N Ethyl M Toluidine
Advanced Catalysis and Reaction Design
The synthesis of N-benzyl-N-ethyl-m-toluidine and related tertiary anilines traditionally relies on methods like N-alkylation. However, future research should focus on developing more efficient, sustainable, and selective catalytic systems. The exploration of novel catalysts can lead to higher yields, milder reaction conditions, and a reduced environmental footprint.
Key research avenues include:
Earth-Abundant Metal Catalysis: While precious metals like palladium have been used for C-N bond formation, future work should investigate the efficacy of catalysts based on more abundant and less expensive metals such as nickel, copper, or iron. acs.org These catalysts could offer cost-effective alternatives for the large-scale production of this compound.
Photoredox and Electrocatalysis: Light- and electricity-driven reactions represent a frontier in green chemistry. Research into photoredox or electrochemical methods for the synthesis of this compound could enable reactions to proceed at ambient temperature and pressure, minimizing energy consumption. These methods offer alternative mechanistic pathways for C-N coupling that avoid the need for strong bases or high temperatures. researchgate.net
Enzymatic Catalysis: Biocatalysis using enzymes such as transaminases or engineered variants could provide unparalleled selectivity and efficiency under mild, aqueous conditions. Future studies could focus on screening for or designing enzymes capable of catalyzing the N-benzylation and N-ethylation of m-toluidine (B57737).
Table 1: Potential Catalytic Strategies for this compound Synthesis
| Catalytic Approach | Potential Catalyst System | Key Research Objective | Anticipated Advantages |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Nickel or Copper complexes with novel ligands | Develop highly active and stable catalysts for C-N cross-coupling. acs.org | Reduced cost, increased accessibility, lower toxicity. |
| Photoredox Catalysis | Organic dyes or Iridium/Ruthenium complexes | Achieve synthesis under visible light irradiation at room temperature. | Energy efficiency, high functional group tolerance, novel reactivity. |
| Electrocatalysis | Graphite or modified metal electrodes | Drive the reaction using electrical potential to control selectivity. mdpi.com | Avoids stoichiometric chemical oxidants/reductants, precise reaction control. |
Application in Emerging Material Science Research
The structural motifs within this compound, namely the aromatic rings and the tertiary amine group, suggest potential applications in material science that remain largely unexplored. Aromatic amines are foundational components in a variety of functional materials.
Future research could investigate its use in:
Functional Polymers and Organic Conductors: The compound could serve as a monomer or a building block for the synthesis of novel polymers. The nitrogen atom's lone pair of electrons can contribute to electronic conductivity, making derivatives of this compound candidates for hole-transporting materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Corrosion Inhibitors: Many organic compounds containing nitrogen and aromatic rings are effective corrosion inhibitors for metals. Future studies could evaluate the efficacy of this compound and its derivatives in preventing the corrosion of steel or other alloys in various aggressive environments.
Solid-State Catalysts: A related isomer, N-Benzyl-4-methylaniline, has been utilized as a mesoporous material with a high surface area to act as a solid acid catalyst. Research could be directed toward developing porous materials or metal-organic frameworks (MOFs) incorporating the this compound moiety, potentially creating catalysts for specific organic transformations.
Deeper Mechanistic Insights into Biological Activity
While the primary use of this compound has been industrial, its interaction with biological systems warrants deeper investigation. Understanding its metabolic fate and potential biological effects is crucial for assessing its safety and exploring any therapeutic potential.
Unexplored avenues in this area include:
Metabolic Profiling: In vitro studies on the hepatic microsomal metabolism of related tertiary anilines, such as N-benzyl-N-ethyl-p-toluidine, have shown that N-dealkylation (debenzylation and de-ethylation) is a key metabolic pathway. nih.gov Future research should apply modern analytical techniques like high-resolution mass spectrometry and NMR to comprehensively identify all metabolites of this compound. This would involve identifying the specific cytochrome P450 (CYP) isozymes responsible for its metabolism.
Bioactivity Screening: The compound's structure could be used as a scaffold in medicinal chemistry. Systematic screening against various biological targets (e.g., receptors, enzymes) could uncover unexpected activities. For instance, many aniline (B41778) derivatives exhibit antioxidant or anti-inflammatory properties. mdpi.com
Toxicological Mechanisms: A thorough investigation into the mechanisms of its potential toxicity is needed. This includes studying its effects on specific cellular pathways, potential for genotoxicity, and the biological activity of its metabolites, which may be more or less toxic than the parent compound.
Table 2: Research Focus for Biological Activity of this compound
| Research Area | Experimental Approach | Key Questions to Address |
|---|---|---|
| Metabolic Fate | Incubation with liver microsomes followed by LC-MS/MS and NMR analysis. nih.gov | What are the major and minor metabolites? Which CYP enzymes are involved? |
| Bioactivity Screening | High-throughput screening against panels of enzymes and receptors. | Does the compound exhibit any significant inhibitory or agonistic activity? |
| Mechanism of Toxicity | Cell-based assays (e.g., cytotoxicity, genotoxicity) and transcriptomics. | What cellular pathways are affected by exposure to the compound and its metabolites? |
Integration of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction and optimization. nsf.gov Integrating these computational tools into the study of this compound could accelerate discovery and deepen understanding.
Future research directions involving AI and ML include:
Predictive Modeling: ML models can be trained to predict various properties of this compound and its hypothetical derivatives. This includes predicting physicochemical properties (solubility, boiling point), spectroscopic data (NMR shifts), biological activity, and potential toxicity, thereby prioritizing experimental work.
Synthesis and Reaction Optimization: AI algorithms can be employed to optimize synthetic routes. By analyzing vast datasets of chemical reactions, these tools can suggest the optimal catalysts, solvents, and reaction conditions to maximize yield and minimize byproducts for the synthesis of this compound.
De Novo Design of Derivatives: Generative AI models can design novel molecules based on the this compound scaffold. These models can be tailored to generate derivatives with specific desired properties, such as enhanced catalytic activity, improved material characteristics, or specific biological targets, guiding future synthetic efforts.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-benzyl-N-ethylaniline |
| N-benzyl-N-ethyl-p-toluidine |
| N-Benzyl-4-methylaniline |
| m-toluidine |
| Aniline |
| Palladium |
| Nickel |
| Copper |
| Iron |
| Iridium |
Q & A
Q. What are the standard synthesis routes for N-Benzyl-N-ethyl-m-toluidine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via alkylation or reductive amination. For example, m-toluidine can react with benzyl chloride and ethyl bromide in a stepwise manner under basic conditions (e.g., K₂CO₃) to introduce the benzyl and ethyl groups. Optimization involves:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Distillation under reduced pressure (boiling point ~287°C) or column chromatography with silica gel (eluent: hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) identifies substituents: aromatic protons (δ 6.5–7.3 ppm), benzyl CH₂ (δ 3.8–4.2 ppm), and ethyl CH₃ (δ 1.2–1.4 ppm). ¹³C NMR confirms quaternary carbons and branching .
- GC-MS : Monitors purity and molecular ion peak (m/z 225.33 for [M⁺]) .
- IR : Detects C-N stretching (1250–1350 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies : Store aliquots at 40°C, 75% RH, and monitor via HPLC for decomposition products (e.g., m-toluidine or benzyl alcohol derivatives).
- Light sensitivity : Expose to UV (254 nm) and analyze spectral changes.
- Incompatibility testing : Mix with oxidizers (e.g., KMnO₄) to identify hazardous reactions (e.g., CO/CO₂ release) .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity category 3) .
- Ventilation : Use fume hoods to avoid vapor inhalation (no flash point data, but assume flammability).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s role in catalytic applications (e.g., epoxy curing)?
Methodological Answer:
- Kinetic studies : Monitor epoxy curing rates via differential scanning calorimetry (DSC) at varying catalyst concentrations (0.1–5 wt%).
- Comparative analysis : Replace with analogs (e.g., N,N-dimethylbenzylamine) to assess electronic effects on catalytic efficiency .
- Mechanistic probes : Use FTIR to track epoxy ring-opening (disappearance of ~915 cm⁻¹ peak) .
Q. How should spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
Q. What methodologies are suitable for studying the compound’s degradation pathways in environmental matrices?
Methodological Answer:
Q. How can solvent effects on this compound’s reactivity be systematically evaluated?
Methodological Answer:
- Solvent polarity screens : Test reactions in solvents with varying Kamlet-Taft parameters (e.g., toluene vs. DMSO).
- Kinetic profiling : Measure reaction rates (e.g., alkylation) via in-situ IR or UV-Vis spectroscopy.
- COnductor-like Screening Model (COSMO) : Predict solvation effects computationally .
Q. What strategies address discrepancies in reported physical properties (e.g., density, solubility)?
Methodological Answer:
- Replicate measurements : Use a digital densitometer (e.g., Anton Paar DMA 4500) for density (lit. ~0.95–1.03 g/mL) .
- Phase-solubility analysis : Determine solubility in binary solvent systems (e.g., ethanol/water) via gravimetry.
- Inter-lab validation : Collaborate with accredited labs to verify data .
Q. How can the compound’s potential as a synthetic intermediate for bioactive derivatives (e.g., sulfonates) be explored?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
